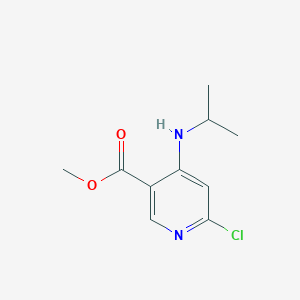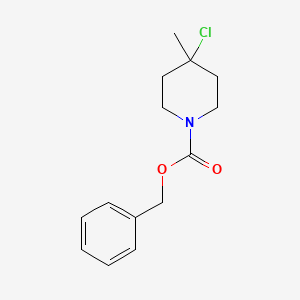
3-Chloro-4-(3-methoxypropoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(3-methoxypropoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the third position and a 3-methoxypropoxy group at the fourth position on the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-methoxypropoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes an etherification reaction with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. This reaction forms the 3-methoxypropoxy group at the fourth position of the benzoic acid ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(3-methoxypropoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane are used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids.
Esterification: Products are esters of this compound.
Reduction: The major product is 3-Chloro-4-(3-methoxypropoxy)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(3-methoxypropoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(3-methoxypropoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the 3-methoxypropoxy group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzoic acid: Lacks the 3-methoxypropoxy group.
4-Methoxybenzoic acid: Lacks the chlorine atom.
3-Chloro-4-methoxybenzoic acid: Has a methoxy group instead of a 3-methoxypropoxy group.
Uniqueness
3-Chloro-4-(3-methoxypropoxy)benzoic acid is unique due to the presence of both the chlorine atom and the 3-methoxypropoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H13ClO4 |
|---|---|
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
3-chloro-4-(3-methoxypropoxy)benzoic acid |
InChI |
InChI=1S/C11H13ClO4/c1-15-5-2-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
OMGCZMJPPTTXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


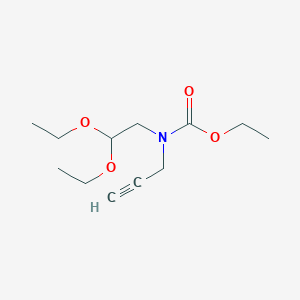
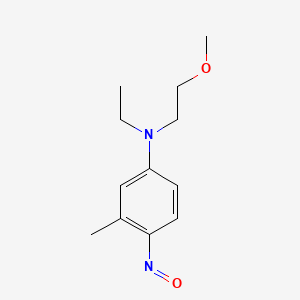

![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)

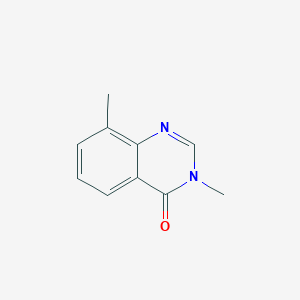
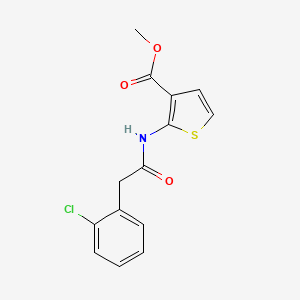
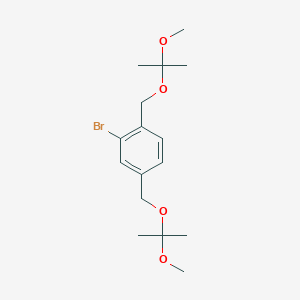
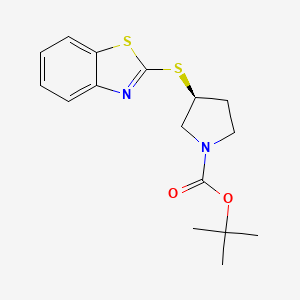

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
